N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)16-14(17)7-11-8-15(18)19-13-6-10(3)4-5-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMTUWJMTHEBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with isopropylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and lactone functional groups undergo hydrolysis under acidic or alkaline conditions:
Mechanistic Insight :
-
Acetamide hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid or base.
-
Lactone hydrolysis forms a dicarboxylic acid intermediate, which stabilizes through resonance .
Nucleophilic Substitutions
The electron-deficient coumarin core participates in nucleophilic aromatic substitutions (NAS):
| Nucleophile | Conditions | Position Modified | Product |
|---|---|---|---|
| Amines | DMF, K₂CO₃, 80°C | C-6 or C-8 | 6-amino-/8-amino-7-methylcoumarin derivatives |
| Thiols | EtOH, piperidine, microwave irradiation | C-5 | 5-thioether analogs with enhanced fluorescence |
Key Observations :
-
Substituents at C-7 (methyl) direct nucleophiles to C-5/C-8 positions due to steric and electronic effects .
-
Microwave-assisted reactions reduce reaction times from hours to minutes .
Cyclization and Heterocycle Formation
The acetamide side chain enables cyclization to form bioactive heterocycles:
Mechanistic Pathway :
-
POCl₃ dehydrates the acetamide to form a nitrile intermediate, which cyclizes with adjacent functional groups.
Oxidation and Functionalization
The C-7 methyl group undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 40°C | 7-carboxycoumarin acetamide | >95% conversion in 2 hrs |
| SeO₂ | Dioxane, reflux | 7-formylcoumarin acetamide | Requires anhydrous conditions |
Applications :
-
Carboxylated derivatives show improved solubility for pharmacological formulations.
Industrial-Scale Modifications
Large-scale synthesis employs advanced engineering approaches:
| Process | Conditions | Yield | Advantages |
|---|---|---|---|
| Continuous flow reactor | Acetic anhydride, 120°C, 15 min residence time | 92% | Reduced side reactions, scalable production |
| Enzymatic resolution | Lipase B, pH 7.0 | 88% ee | Chiral synthesis for enantiopure derivatives |
Photochemical Reactions
The coumarin core undergoes [2+2] photocycloaddition under UV light:
| Reagent | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | UV-A (365 nm), THF, 12 hrs | Coumarin-maleic anhydride cycloadduct | Φ = 0.45 |
Applications :
This compound’s versatility in organic synthesis and pharmaceutical applications underscores its importance in medicinal chemistry. Continued research into its reactivity could unlock novel derivatives with optimized bioactivity and physicochemical properties.
Scientific Research Applications
Chemistry
In the field of chemistry, N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its coumarin structure allows for functionalization that can lead to the development of novel compounds with specific properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of coumarin compounds possess antimicrobial effects against various bacterial strains. The presence of the isopropyl group may enhance these properties by improving solubility and bioavailability.
- Anticancer Potential : this compound has been investigated for its potential anticancer effects. Research indicates that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as modulating cell cycle progression and promoting oxidative stress in cancerous cells .
Medicinal Chemistry
The therapeutic applications of this compound are being explored in drug development:
- Cardioprotective Effects : A study demonstrated that related coumarin compounds could provide cardioprotective effects by reducing oxidative stress and apoptosis in myocardial infarction models . This suggests potential applications in treating cardiovascular diseases.
Case Study 1: Anticancer Activity
A research study highlighted the anticancer properties of a compound structurally similar to this compound. It was found to induce apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers . This underscores the potential of coumarin derivatives as anticancer agents.
Case Study 2: Cardioprotection
In another study, a coumarin derivative was administered to rats subjected to isoproterenol-induced myocardial infarction. The results indicated significant improvements in cardiac function and reductions in markers of heart injury when treated with the coumarin compound . This suggests that N-isopropyl derivatives may have similar cardioprotective effects.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the coumarin core substituents and the acetamide side chain. Key examples from literature include:
Table 1: Structural Comparison of Selected Coumarin-Acetamide Derivatives
Key Observations :
- Substituent Position : The target compound’s 7-methyl coumarin contrasts with analogs like compound 2k (4-methyl, 7-oxy) and (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (4-methyl) . Substituent positioning significantly alters electronic properties and steric effects.
- Functional Groups : The acetamide group in the target differs from acetohydrazides (e.g., 2k ) and thiadiazole-containing flufenacet . These modifications impact hydrogen-bonding capacity and bioavailability.
Key Observations :
- The target compound’s synthesis is inferred to involve coupling of 7-methylcoumarin-4-acetic acid with isopropylamine, analogous to methods in .
- Higher yields (e.g., 91% for N-isopropyl-2-(methylamino)acetamide ) suggest efficient amidation protocols, which could be optimized for the target compound.
Physicochemical and Spectral Properties
Available data for analogs highlight trends in melting points, solubility, and spectral signatures:
Table 3: Physicochemical and Spectral Data
Biological Activity
N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of coumarin derivatives. Its structural formula can be represented as follows:
This compound features a coumarin core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The coumarin structure can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.
- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have shown the ability to scavenge ROS, thereby protecting cells from oxidative stress .
- Neuroprotective Effects : Some studies suggest that derivatives of coumarin can cross the blood-brain barrier and exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound has potent activity against both bacterial and fungal strains .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested on various cancer types, showing promising results:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of N-isopropyl derivatives:
- Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of similar coumarin derivatives in a model of oxidative stress. The results showed that these compounds significantly reduced neuronal cell death and improved cell viability under oxidative conditions .
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of coumarin derivatives, including N-isopropyl variants. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents due to their low toxicity and high efficacy against resistant strains .
Q & A
Q. Table 1: Representative Synthesis Parameters from Analogous Compounds
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | CH₂Cl₂, Na₂CO₃, acetyl chloride | 58% | |
| Purification | Silica gel (CH₂Cl₂/MeOH gradient) | >95% | |
| Recrystallization | Ethyl acetate | 58% |
Basic: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the coumarin scaffold and acetamide substituents. Key signals include:
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, confirming stereochemistry. For example, a related coumarin derivative showed a planar coumarin core with C=O bond lengths of 1.21 Å .
Q. Table 2: Key NMR Signals for Structural Confirmation
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Coumarin C=O | - | 168.0–169.8 | |
| Isopropyl CH₃ | 1.21 (d, J=7.0 Hz) | 22.1–24.5 | |
| Aromatic protons | 7.16–7.39 (m) | 125–145 |
Advanced: How can researchers address challenges in crystallographic refinement for this compound, particularly in cases of data contradiction?
Methodological Answer:
Crystallographic refinement using SHELXL () is recommended for handling anisotropic displacement parameters and resolving data inconsistencies:
- Parameterization : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms to model thermal motion accurately .
- Twinning Analysis : Use SHELXD for detecting twinning in cases of poor data quality. For example, high-resolution data (<1.0 Å) improves refinement robustness .
- Validation Tools : Employ WinGX/ORTEP for geometry checks (bond lengths, angles) and visualizing electron density maps to resolve ambiguities .
Q. Table 3: Refinement Metrics for a Related Coumarin Derivative
| Metric | Value | Reference |
|---|---|---|
| R factor | 0.057 | |
| wR factor | 0.174 | |
| C–C bond length (Å) | 1.21 (C=O) |
Advanced: What methodological approaches are used to study the structure-activity relationships (SAR) of coumarin-based acetamide derivatives?
Methodological Answer:
SAR studies focus on modifying the coumarin core and acetamide side chain to evaluate biological activity (e.g., antimicrobial, anticancer):
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Br, NO₂) at the coumarin 7-position to enhance bioactivity .
- Side Chain Optimization : Replace isopropyl with bulkier groups (e.g., adamantyl) to improve target binding affinity .
- In Silico Modeling : Use docking studies (AutoDock Vina) to predict interactions with enzymes like topoisomerase II or cytochrome P450 .
Q. Table 4: SAR Trends in Coumarin-Acetamide Derivatives
| Modification | Observed Effect | Reference |
|---|---|---|
| 7-Bromo substitution | Increased antimicrobial activity | |
| Adamantyl side chain | Enhanced lipophilicity/binding | |
| 4-Methyl coumarin | Improved fluorescence properties |
Advanced: How can researchers resolve contradictions in reported toxicity or handling protocols for this compound?
Methodological Answer:
- Literature Cross-Validation : Compare hazard data from regulatory sources (e.g., EU CLP regulations) with experimental LD₅₀ values .
- In-House Testing : Conduct acute toxicity assays (OECD 423) and skin sensitization tests (LLNA) to verify classifications .
- Handling Protocols : Use fume hoods for synthesis and storage at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
